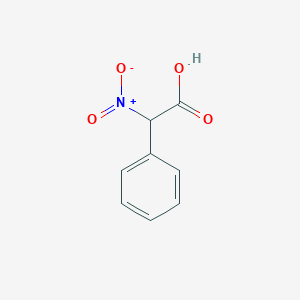
1,2-Dimethylisoquinolin-2-ium iodide
Descripción general
Descripción
1,2-Dimethylisoquinolin-2-ium iodide is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of two methyl groups attached to the nitrogen atom in the isoquinoline ring, and an iodide ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethylisoquinolin-2-ium iodide can be synthesized through the quaternization of isoquinoline with methyl iodide. The reaction typically involves the following steps:
Starting Material: Isoquinoline
Reagent: Methyl iodide
Solvent: Anhydrous acetone or acetonitrile
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds as follows:
Isoquinoline+2CH3I→1,2-Dimethylisoquinolin-2-ium iodide
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of isoquinoline and methyl iodide. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium compound back to the tertiary amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Aplicaciones Científicas De Investigación
1,2-Dimethylisoquinolin-2-ium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethylisoquinolin-2-ium iodide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound from which 1,2-Dimethylisoquinolin-2-ium iodide is derived.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
N-Methylisoquinolinium iodide: A related quaternary ammonium compound with a single methyl group.
Uniqueness
This compound is unique due to the presence of two methyl groups on the nitrogen atom, which enhances its stability and reactivity compared to other isoquinoline derivatives. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1,2-dimethylisoquinolin-2-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.HI/c1-9-11-6-4-3-5-10(11)7-8-12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFWLHHOAKCHDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC2=CC=CC=C12)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966170 | |
| Record name | 1,2-Dimethylisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51843-14-2 | |
| Record name | NSC54305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethylisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)




![4-tert-butyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B3269883.png)
![[(4-Iodophenyl)methyl]hydrazine](/img/structure/B3269906.png)




